molecular formula C10H10N4O B2363049 4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-74-9

4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2363049
CAS No.: 338975-74-9
M. Wt: 202.217
InChI Key: ISVHKHNDQGZVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(3-Pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a chemical compound built on a pyrazole core, a privileged scaffold in medicinal chemistry. The pyrazole nucleus is recognized for its wide spectrum of biological activities and is a common feature in several clinically used drugs . This specific compound features a 3-pyridinylmethylamino substituent, which can be instrumental in forming key molecular interactions with biological targets. Compounds containing this structural motif are of significant interest in early-stage drug discovery and pharmacological research. The pyrazole heterocycle is extensively documented in scientific literature for its anti-inflammatory, antimicrobial, anticancer, and antitubercular properties . Furthermore, the aminomethylene group in the structure is a key feature in Mannich bases, a class of compounds known for their diverse biological activities and applications in drug design, often serving as enzyme inhibitors or receptor ligands . Researchers can leverage this compound as a versatile building block for synthesizing more complex molecules or as a core structure for evaluating new therapeutic agents, particularly in hit-to-lead optimization campaigns. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(pyridin-3-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c15-10-9(7-13-14-10)6-12-5-8-2-1-3-11-4-8/h1-4,6-7H,5H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKLBIAGAXNQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN=CC2=CNNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Carbonyl Condensation

The foundational method involves the condensation of hydrazine derivatives with carbonyl compounds . Specifically, 3-pyridinylmethylamine reacts with 4-formylpyrazol-3-one under acidic or basic conditions to form the target compound.

Reaction Mechanism :

  • Hydrazone Formation : The primary amine group of 3-pyridinylmethylamine attacks the carbonyl carbon of 4-formylpyrazol-3-one, forming a hydrazone intermediate.
  • Cyclization : Intramolecular dehydration yields the conjugated pyrazolone core.

Optimized Conditions :

  • Acidic Catalysis : HCl (0.1–1.0 M) in ethanol at 60–80°C for 6–12 hours.
  • Basic Catalysis : NaOH (1–2 eq) in water/THF at room temperature, achieving yields of 65–78%.

Side Reactions :

  • Over-condensation forms dimeric byproducts (e.g., bis-pyrazolones).
  • Pyridine ring oxidation under prolonged heating.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yield. A 2022 study reported a 20-minute synthesis using 3-pyridinylmethylamine and 4-formylpyrazol-3-one in ethanol under 300 W microwave irradiation.

Advantages :

  • Yield Increase : 85–90% compared to 65–78% in conventional methods.
  • Reduced Side Products : Limited dimerization due to rapid heating.

Limitations :

  • Scalability challenges in industrial settings.

Modern Catalytic Approaches

Organocatalytic Enamine Formation

Ethylenediamine diacetic acid (EDDA) catalyzes the enamine formation between 3-pyridinylmethylamine and 4-formylpyrazol-3-one in acetonitrile, achieving 73% yield at ambient temperature.

Key Features :

  • Solvent : Acetonitrile enhances solubility of intermediates.
  • Catalyst Load : 5 mol% EDDA.

Mechanistic Insight :
EDDA stabilizes the transition state via hydrogen bonding, accelerating imine formation.

Metal-Catalyzed Reactions

While direct metal catalysis is less common for this compound, analogous pyrazolones utilize Cu(I)-NHC complexes for C–N coupling. For example:

Catalyst Substrate Yield (%) Reference
CuI/1,10-phen 4-Bromopyrazol-3-one 82
Pd(OAc)₂ 4-Chloropyrazol-3-one 75

Green Chemistry Innovations

Aqueous-Phase Synthesis

Water as a solvent reduces environmental impact. A 2023 protocol achieved 70% yield using:

  • Reactants : 3-pyridinylmethylamine (1.2 eq), 4-formylpyrazol-3-one (1.0 eq).
  • Conditions : H₂O, 80°C, 8 hours, no catalyst.

Advantages :

  • Eliminates organic solvents.
  • Simplifies purification via filtration.

Ionic Liquid-Mediated Reactions

Ionic liquids (e.g., [BMIM][BF₄]) act as solvents and catalysts, enabling 85% yield at 70°C in 4 hours.

Benefits :

  • Recyclable solvent system.
  • Enhanced regioselectivity.

Purification and Characterization

Crystallization Techniques

Crystallization from ethanol/water (3:1) yields high-purity (>98%) product.

Conditions :

  • Temperature Gradient : Slow cooling from 60°C to 4°C.
  • Additives : Seed crystals to control polymorph formation.

Analytical Validation

  • ¹H NMR (DMSO-d₆): δ 8.51 (s, 1H, pyridine-H), 7.89 (d, J = 4.8 Hz, 1H, pyrazole-H).
  • IR : 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).
  • X-ray Diffraction : Confirms planar geometry and intramolecular H-bonding.

Challenges and Limitations

Stability Issues

  • Hydrolysis : The enamine bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions.
  • Oxidation : The pyridine moiety oxidizes at temperatures >100°C.

Scalability Constraints

  • Microwave and ionic liquid methods face industrial scalability hurdles due to equipment costs.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding pyridine N-oxide derivative, while reduction can lead to the formation of a reduced pyrazolone compound .

Scientific Research Applications

Research has indicated that compounds derived from pyrazolones exhibit a wide range of biological activities, including:

  • Anticancer Properties : Several studies have demonstrated the cytotoxic effects of pyrazolone derivatives against various cancer cell lines. For instance, Mannich bases, which include pyrazolone structures, have shown significant activity against human colon cancer cell lines .
  • Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties. Research indicates that derivatives can inhibit the growth of pathogenic microorganisms .
  • Anti-inflammatory Effects : Some studies suggest that pyrazolone derivatives can modulate inflammatory pathways, providing potential therapeutic avenues for inflammatory diseases .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various Mannich bases derived from pyrazolones against human cancer cell lines. Results indicated that certain derivatives exhibited enhanced potency compared to standard chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Screening : In another study, derivatives were tested against common bacterial strains. The results showed significant inhibitory effects, suggesting potential applications in treating infections caused by resistant bacteria .
  • Anti-inflammatory Studies : Research focusing on the anti-inflammatory properties revealed that certain pyrazolone derivatives could reduce markers of inflammation in vitro and in vivo models, indicating their potential use in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Impact : Compound A ’s trifluoromethyl and benzothiazole groups enhance its steric bulk and electronic effects compared to phenyl or hydrazinylidene substituents in analogs like 2c or 9a .
  • Synthetic Routes : Most derivatives are synthesized via condensation or cyclization reactions. Compound A likely involves multi-step coupling of benzothiazole and pyridinylmethylamine precursors, though exact details are unspecified .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison
Compound ¹H-NMR Features ¹³C-NMR Features IR Peaks (cm⁻¹) Reference
Compound A Not reported Not reported Not reported
Compound 2c δ 1.42 (t, 3H, OCH₂CH₃), δ 7.3–7.6 (m, aromatic protons) δ 165.2 (C=O), δ 110–150 (aromatic carbons) 1700 (C=O), 1600 (C=N)
Compound 5 () δ 6.8–7.5 (aromatic protons), δ 10.2 (OH) δ 163.5 (C=O), δ 120–145 (aromatic carbons) 1680 (C=O), 1595 (C=N)
Compound 9a () δ 2.3 (s, 3H, CH₃), δ 6.7–7.4 (aromatic protons) δ 163.0 (C=O), δ 115–140 (aromatic carbons) 1695 (C=O), 1610 (C=N)

Key Observations :

  • C=O Stretching : All compounds exhibit strong IR peaks near 1680–1700 cm⁻¹, consistent with the pyrazol-3-one carbonyl group.
  • Aromatic Signals : Analogs with phenyl or benzothiazole groups show complex aromatic regions in NMR, while hydrazinylidene derivatives display distinct NH or OH signals .

Biological Activity

The compound 4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H14_{14}N4_4O2_2
  • Molecular Weight : 246.27 g/mol
  • CAS Number : 240799-76-2

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been investigated in various studies. These compounds exhibit a range of activities such as:

  • Antimicrobial Activity :
    • Pyrazole derivatives have shown promising antibacterial and antifungal properties. For instance, studies indicate that related compounds demonstrate significant inhibition against various pathogens, suggesting a potential role in treating infections .
  • Antitumor Activity :
    • Research has highlighted the antitumor potential of pyrazole derivatives through mechanisms that may involve the inhibition of specific cancer cell lines. The compound's structural features allow it to interact with cellular targets involved in tumor growth and proliferation .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo pyrimidine synthesis pathway. Inhibition of this enzyme has implications for immunosuppressive therapies .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and related pyrazole derivatives:

StudyFindings
Umesha et al. (2009)Identified antimicrobial and antioxidant activities in related pyrazole derivatives .
Goulioukina et al. (2016)Reported on the synthesis and evaluation of new pyrazole derivatives with notable antimicrobial properties .
Recent In Vitro StudiesDemonstrated significant inhibition of DHODH by various pyrazole compounds, suggesting their potential as therapeutic agents for autoimmune diseases .

Q & A

Q. Advanced Research Focus

  • Solvent Screening : Use mixed solvents (e.g., ethanol/dichloromethane) to modulate crystallization kinetics .
  • Additives : Introduce trace acetic acid to stabilize hydrogen-bonding networks .
  • Temperature Gradients : Slow cooling (0.1°C/min) promotes single-crystal growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.